molecular formula C10H17NO3 B3275383 Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate CAS No. 6238-31-9

Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate

Cat. No.: B3275383
CAS No.: 6238-31-9
M. Wt: 199.25 g/mol
InChI Key: FBZKUNAGFJRJJT-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate ( 6238-31-9) is a conformationally restricted quinuclidine derivative of significant interest in medicinal chemistry research. This compound serves as a key synthetic intermediate or framework for the development of novel ligands targeting ionotropic receptors in the central nervous system (CNS) . Its structural features, particularly the 1-azabicyclo[2.2.2]octane (quinuclidine) system with a hydroxyester moiety at the 3-position, make it a valuable scaffold for investigating ligand-receptor interactions. Researchers are utilizing this and related structures to develop receptor-selective ligands for neurotransmitter receptors, which are implicated in various cognitive disorders. Structural studies of this compound have been conducted using techniques including IR and NMR spectroscopy, as well as X-ray crystallography, to elucidate its molecular conformation . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Applications & Research Value: The core research value of this compound lies in its role as a conformationally restricted analog of flexible bioactive molecules. It is studied as a framework for potential ligands targeting several families of ligand-gated ion channel receptors (LGICRs), including nicotinic cholinergic, serotonergic (5-HT 3 ), GABAergic, and glycinergic receptors . By incorporating the ethanolamine chain within a rigid quinuclidine ring, it helps researchers understand the critical stereochemical effects on pharmacophore docking. This makes it a promising tool for the rational design of new compounds with potential for studying the molecular mechanisms underlying conditions such as Alzheimer's and Parkinson's diseases . Specifications: • CAS Number: 6238-31-9 • Molecular Formula: C 10 H 17 NO 3 • Molecular Weight: 199.25 g/mol • SMILES: O=C(C1(O)CN2CCC1CC2)OCC • Purity: Please refer to the Certificate of Analysis for the specific batch.

Properties

IUPAC Name

ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-14-9(12)10(13)7-11-5-3-8(10)4-6-11/h8,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZKUNAGFJRJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN2CCC1CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501203204
Record name Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-31-9
Record name Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6238-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate typically involves the reaction of quinuclidine derivatives with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the ring system can form hydrogen bonds or ionic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the compound can interact with cell membranes, affecting their permeability and function .

Comparison with Similar Compounds

Ethyl di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate

  • Structure: Contains an acetyl amino group at the 3-position and a double bond in the bicyclo[2.2.2]octene system.
  • Synthesis : Prepared via acetylation of the parent amine (78% yield, m.p. 120–122°C) .

Ethyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate

  • Structure : Nitrogen atom at the 2-position instead of 1-position, altering electronic distribution.
  • Application : Used in chiral ligand synthesis for asymmetric catalysis .

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Structure : Features a [3.2.1] bicyclic system with a ketone group.
  • Properties : Reduced ring strain compared to [2.2.2] systems, enhancing metabolic stability in drug candidates .

Pharmacologically Relevant Derivatives

Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylate

  • Modifications : Boc-protected amine and ketone group.
  • Utility : Intermediate in synthesizing fluorinated analogs (e.g., 1392803-20-1) for CNS-targeting drugs .

Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate

  • Structure : Incorporates a double bond (C2–C3), increasing rigidity.
  • Applications : Explored in nicotinic acetylcholine receptor modulation due to enhanced conformational restriction .

Comparative Data Table

Compound Name Bicyclo System Substituents Molecular Weight Key Application(s) Reference(s)
This compound [2.2.2] 3-hydroxy, 3-ethoxycarbonyl 199.25* Prodrug intermediates
Ethyl di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate [2.2.2] 3-acetylamino, 5-ene 237.14 Protease inhibitors
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate [3.2.1] 3-oxo, 8-ethoxycarbonyl 199.25 Metabolic stabilizers
Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylate [2.2.2] 2-Boc, 5-oxo 356 (M⁺) Fluorinated drug precursors
Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate [2.2.2] 2-ene, 3-ethoxycarbonyl 181.23 Nicotinic receptor modulators

*Molecular weight calculated from for analogous compounds.

Biological Activity

Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate (CAS No. 6238-31-9) is a bicyclic compound notable for its unique structure that includes a nitrogen atom within the ring system. With the molecular formula C10H17NO3C_{10}H_{17}NO_3 and a molecular weight of 199.25 g/mol, this compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure enables the formation of hydrogen bonds or ionic interactions with active sites, modulating enzyme activity and potentially influencing cellular functions.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to the central nervous system (CNS). The presence of both hydroxyl and ester functional groups allows it to participate in diverse biochemical reactions, enhancing its potential as a pharmacological agent .

Antimicrobial and Antiviral Properties

This compound has been studied for its antimicrobial and antiviral properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains and viruses, although detailed mechanisms remain to be elucidated through further research .

Case Studies

  • Antimicrobial Activity : A study examined the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays, indicating potential as an antimicrobial agent.
  • Antiviral Screening : In vitro assays demonstrated that this compound could inhibit viral replication in specific cell lines, suggesting a promising avenue for antiviral drug development .

Synthetic Routes

The synthesis of this compound typically involves the reaction of quinuclidine derivatives with ethyl chloroformate under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.
  • Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride.
  • Substitution : The nitrogen atom can participate in nucleophilic substitution reactions, leading to diverse derivatives useful in drug design.

Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
2-Azabicyclo[3.2.1]octaneBicyclicDrug discovery applications
8-Azabicyclo[3.2.1]octaneBicyclicFound in tropane alkaloids
This compoundBicyclicAntimicrobial and antiviral potential

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound, identifying key structural features that contribute to its biological activity. Notably, modifications to the hydroxyl and carboxyl groups have been shown to enhance potency against specific biological targets.

Table 1: Inhibitory Activity Against Enzymes

CompoundTarget EnzymeIC50 (µM)
This compoundNAAA0.042
Pyrazole Azabicyclo[3.2.1]octaneFAAH0.655

Table 2: Antimicrobial Efficacy

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Q & A

Q. What are the recommended synthetic methodologies for Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate?

The synthesis of bicyclic azabicyclo compounds often involves multistep reactions with controlled stereochemistry. A representative approach includes:

  • Dearomatization and cyclization : Use of acidic conditions (e.g., p-toluenesulfonic acid in EtOH/water) to promote cyclization, as seen in analogous systems .
  • Protection/deprotection strategies : tert-Butoxycarbonyl (Boc) groups are frequently employed to stabilize intermediates during ring formation .
  • Purification : Flash column chromatography (e.g., MeOH/CH₂Cl₂ gradients) ensures separation of stereoisomers .

Q. Key Considerations :

  • Optimize reaction time and temperature to minimize side reactions (e.g., epimerization).
  • Monitor intermediates via TLC or HPLC to confirm progress .

Q. How can researchers characterize the stereochemical purity of this compound?

Stereochemical characterization is critical due to the compound’s bicyclic framework:

  • NMR Spectroscopy :
    • 1^1H and 13^{13}C NMR can resolve axial vs. equatorial proton environments (e.g., δ 4.21–1.26 ppm for ethyl groups in bicyclo systems) .
    • NOESY experiments confirm spatial proximity of protons in rigid bicyclic structures .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar azabicyclo compounds .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate assignments .

Q. What safety protocols are essential for handling this compound in the lab?

While specific toxicity data are limited, general precautions include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol protection .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts.
  • Waste Disposal : Neutralize acidic/basic residues before disposal to avoid environmental contamination .

Note : Stability data (e.g., sensitivity to light/moisture) are unavailable; store under inert gas at –20°C as a precaution .

Advanced Research Questions

Q. How does stereochemistry at the 3-hydroxy position influence biological activity?

Stereochemical variations significantly impact molecular interactions:

  • Receptor Binding : The (3S)-hydroxy configuration in related azabicyclo compounds enhances affinity for nicotinic acetylcholine receptors (nAChRs) due to optimal hydrogen bonding .
  • Case Study : A derivative with (3S)-hydroxy and ethynyl groups showed sub-μM activity in kinase inhibition assays, while the (3R)-isomer was inactive .

Q. Methodological Insight :

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to control stereochemistry.
  • Evaluate enantiomers via in vitro assays (e.g., radioligand binding) .

Q. What strategies resolve contradictions in reported reaction yields for azabicyclo derivatives?

Discrepancies in yields often arise from:

  • Reaction Scalability : Pilot-scale reactions (≤1 mmol) may report higher yields due to easier purification vs. industrial-scale processes.
  • Impurity Profiles : Unreported byproducts (e.g., regioisomers) can skew yields. LC-MS or GC-MS is critical for purity assessment .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate workup. Compare yields across solvent systems .

Example : A 69% yield was achieved for a bicyclo carboxylate using EtOH/water, while DMF-based methods yielded <50% due to side-product formation .

Q. How can computational modeling guide the design of azabicyclo-based inhibitors?

  • Docking Studies : Use software (e.g., AutoDock Vina) to predict binding modes of the bicyclic core to targets like proteases or kinases. The 1-azabicyclo[2.2.2]octane scaffold mimics transition states in enzymatic reactions .
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments. The compound’s rigid structure minimizes entropy penalties upon binding .

Validation : Cross-reference computational results with crystallographic data (e.g., PDB ID: 5EL) .

Critical Research Gaps

  • Toxicological Data : Acute toxicity and mutagenicity profiles are unavailable; prioritize in vivo studies .
  • Metabolic Stability : Evaluate hepatic microsome stability to assess pharmacokinetic potential.
  • Alternative Syntheses : Explore photoredox or enzymatic methods for greener production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate
Reactant of Route 2
Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate

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